molecular formula C12H18ClNO3 B1431716 Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride CAS No. 1423024-92-3

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride

Cat. No.: B1431716
CAS No.: 1423024-92-3
M. Wt: 259.73 g/mol
InChI Key: SULXIMCTUSOUJD-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO3 It is known for its applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride typically involves the reaction of 2-methoxybenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the addition of the amine group to the acrylate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
  • Methyl 3-amino-2-(2-methoxyphenyl)propanoate hydrochloride

Uniqueness

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxyphenyl group and amino functionality make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(2-methoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-15-11-6-4-3-5-9(11)7-10(8-13)12(14)16-2;/h3-6,10H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULXIMCTUSOUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride
Reactant of Route 2
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride
Reactant of Route 3
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride
Reactant of Route 4
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride
Reactant of Route 5
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride
Reactant of Route 6
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride

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